Filaminast

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

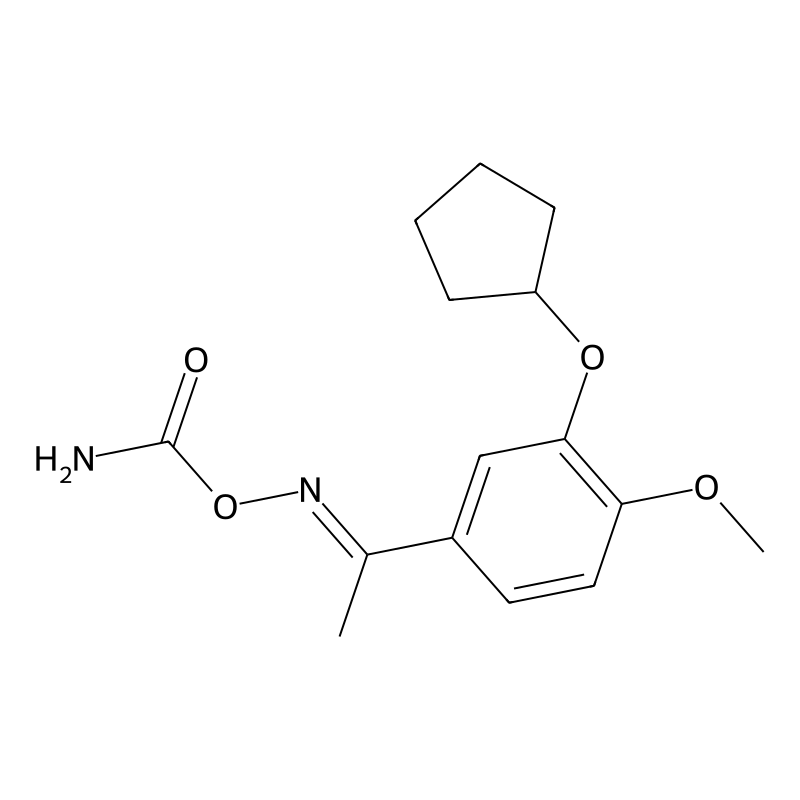

Filaminast is a synthetic compound classified as a phosphodiesterase 4 inhibitor (PDE4 inhibitor), primarily recognized for its potential therapeutic applications in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its chemical formula is , and it is characterized by a unique molecular structure that includes hydroxamate and cyclic carbamate substituents, which are crucial for its biological activity .

The biological activity of Filaminast is predominantly linked to its role as a phosphodiesterase 4 inhibitor. By inhibiting this enzyme, Filaminast increases cAMP levels, which can lead to several beneficial effects:

- Anti-inflammatory Effects: The elevation of cAMP levels inhibits the release of pro-inflammatory cytokines, thus reducing inflammation in respiratory diseases .

- Bronchodilation: Increased cAMP promotes relaxation of bronchial smooth muscle, aiding in the alleviation of symptoms associated with asthma and COPD .

- Neuroprotective Properties: Research suggests that Filaminast may also have neuroprotective effects due to its ability to modulate cyclic nucleotide signaling pathways in the central nervous system .

The synthesis of Filaminast involves multiple steps that typically include:

- Formation of Key Intermediates: Initial reactions create intermediates that contain hydroxamate and cyclic carbamate functionalities.

- Coupling Reactions: These intermediates undergo coupling reactions to form the final product, Filaminast.

- Purification: The final compound is purified using techniques such as crystallization or chromatography to ensure high purity for biological testing .

Filaminast has several notable applications, primarily in the field of pharmacology:

- Respiratory Diseases: It is investigated for use in treating asthma and chronic obstructive pulmonary disease by reducing inflammation and promoting bronchodilation .

- Potential Neuroprotective Agent: Due to its effects on cyclic nucleotide pathways, it may be explored for neuroprotective applications in conditions like traumatic brain injury or neurodegenerative diseases .

- Research Tool: Filaminast serves as a valuable tool in research studies aimed at understanding phosphodiesterase signaling pathways and their implications in various diseases .

Interaction studies involving Filaminast focus on its binding affinity and inhibitory effects on phosphodiesterase 4. These studies reveal that Filaminast competes with natural substrates for binding to the enzyme's active site. The interactions are characterized by:

- Hydrogen Bonding: Key interactions between Filaminast and amino acid residues within the active site contribute to its inhibitory potency.

- Conformational Changes: Binding induces conformational changes in the enzyme that stabilize the inhibitor-enzyme complex, enhancing its effectiveness .

Filaminast shares similarities with other phosphodiesterase inhibitors but has unique structural features that differentiate it from them. Below is a comparison with similar compounds:

| Compound Name | Chemical Structure Features | Unique Aspects |

|---|---|---|

| Rolipram | Contains a pyridine ring; selective for PDE4 | Known for significant anti-inflammatory effects |

| Mesopram | Hydroxamate substituent; also a PDE4 inhibitor | Exhibits neuroprotective properties |

| Cilomilast | Contains a phenyl group; selective for PDE4 | Used primarily for treating asthma |

| Roflumilast | Contains a furan ring; selective for PDE4 | Approved for COPD treatment |

Filaminast's unique combination of hydroxamate and cyclic carbamate groups contributes to its distinct pharmacological profile and potential therapeutic applications, particularly in respiratory and neurological contexts .

Filaminast (CAS: 141184-34-1) was synthesized in the early 1990s by Wyeth-Ayerst under the code name WAY-PDA-641 . As an analog of rolipram, a prototypical PDE4 inhibitor, filaminast was designed to optimize selectivity and reduce adverse effects associated with earlier PDE4 inhibitors. Its IUPAC name reflects its structural features: a cyclopentyloxy-methoxyphenyl backbone linked to a carbamate oxime group .

Key Milestones:

- 1994: Identification as a preferential PDE4 inhibitor with 36-fold selectivity over PDE3 in canine trachealis .

- 2004: Elucidation of its binding mode via X-ray crystallography in complex with PDE4B (PDB: 1XLZ) .

- 2005: Discontinuation after Phase II trials due to a narrow therapeutic window .

Academic Significance in Phosphodiesterase Research

Filaminast has been instrumental in advancing PDE4 structural and functional studies:

Structural Insights:

The crystal structure of filaminast bound to PDE4B (2.06 Å resolution) revealed:

- A hydrophobic clamp formed by Phe372 and Ile336, stabilizing the inhibitor .

- Hydrogen bonding between the carbamate group and Gln443, a conserved residue critical for substrate orientation .

| Interaction Type | Residues Involved | Role in Binding |

|---|---|---|

| Hydrophobic | Phe372, Ile336 | Stabilizes aromatic core |

| Hydrogen Bonding | Gln443 | Orients carbamate moiety |

| Van der Waals | Met347, Tyr403 | Enhances binding affinity |

This structural template informed the design of second-generation PDE4 inhibitors like roflumilast .

Mechanistic Contributions:

Filaminast’s PDE4 inhibition ($$IC_{50} = 4.2 \times 10^{-7} \, \text{M}$$) demonstrated the importance of isoform-specific targeting. Its 36-fold selectivity over PDE3 underscored PDE4’s role in modulating cyclic AMP in inflammatory cells .

Scope of Contemporary Scientific Inquiry

Despite its discontinuation, filaminast remains a tool compound in ongoing research:

Chemical Synthesis and Optimization

- Process Chemistry: A 1998 study identified a magnesium-mediated Meerwein-Ponndorf-Verley-Oppenauer reaction as a source of impurities during scale-up, leading to improved synthetic protocols .

- Analog Development: Modifications to the cyclopentyloxy and carbamate groups have yielded derivatives with enhanced PDE4B affinity .

Structural Biology Applications

Filaminast’s co-crystal structure with PDE4B is used to:

- Map allosteric sites for dual-substrate inhibitors .

- Study conformational changes in PDE4 during catalysis .

Emerging Therapeutic Hypotheses

Recent studies propose repurposing filaminast-derived scaffolds for:

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Phosphodiesterases [EC:3.1.4.-]

PDE4 [HSA:5141 5142 5143 5144] [KO:K13293]

Other CAS

Wikipedia

Dates

2: Giembycz MA. Can the anti-inflammatory potential of PDE4 inhibitors be realized: guarded optimism or wishful thinking? Br J Pharmacol. 2008 Oct;155(3):288-90. doi: 10.1038/bjp.2008.297. Epub 2008 Jul 28. PubMed PMID: 18660832; PubMed Central PMCID: PMC2567889.

3: Heaslip RJ, Lombardo LJ, Golankiewicz JM, Ilsemann BA, Evans DY, Sickels BD, Mudrick JK, Bagli J, Weichman BM. Phosphodiesterase-IV inhibition, respiratory muscle relaxation and bronchodilation by WAY-PDA-641. J Pharmacol Exp Ther. 1994 Feb;268(2):888-96. PubMed PMID: 8114002.